molecular formula C14H21NO3 B2838092 2-[(Adamantan-1-yl)formamido]propanoic acid CAS No. 237400-97-4

2-[(Adamantan-1-yl)formamido]propanoic acid

Cat. No.: B2838092
CAS No.: 237400-97-4
M. Wt: 251.326
InChI Key: XJILXAHMXXGCHL-UHFFFAOYSA-N
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Description

2-[(Adamantan-1-yl)formamido]propanoic acid is a synthetic organic compound characterized by an adamantane moiety linked via a formamide group to a propanoic acid backbone. This structural duality makes the compound valuable in medicinal chemistry, particularly in drug design targeting hydrophobic binding pockets (e.g., viral proteins or enzymes) .

Key properties include:

  • Molecular formula: C₁₄H₂₁NO₃ (inferred from analogs in ).
  • Functional groups: Adamantane-1-carbonyl, formamido, and carboxylic acid.

Properties

IUPAC Name

2-(adamantane-1-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-8(12(16)17)15-13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJILXAHMXXGCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantane-1-carbonylamino)propanoic acid typically involves the reaction of adamantane derivatives with appropriate reagents. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts and specific reaction conditions to increase yield and efficiency.

Mechanism of Action

The mechanism of action of 2-(adamantane-1-carbonylamino)propanoic acid involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s analogs differ in substituents on the propanoic acid backbone or adamantane linkage, impacting solubility, bioavailability, and target interactions.

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
2-[(Adamantan-1-yl)formamido]propanoic acid C₁₄H₂₁NO₃ ~263.3 (calc.) Formamido, propanoic acid High rigidity, moderate lipophilicity
2-[(Adamantan-1-yl)acetamido]propanoic acid C₁₅H₂₃NO₃ 265.35 Acetamido (CH₃-CO-NH-) Increased lipophilicity vs. formamido
2-[(Adamantan-1-yl)formamido]-3-phenylpropanoic acid C₂₀H₂₅NO₃ 327.42 Phenyl side chain Enhanced π-π stacking potential
3-((3R,5R,7R)-adamantan-1-yl)-2-(4-cyanophenyl)propanoic acid C₂₀H₂₃NO₂ 309.4 (calc.) 4-cyanophenyl Polar cyan group improves aqueous solubility
2-[4-(Adamantan-1-yl)phenoxy]propanoic acid C₁₉H₂₄O₃ 300.4 (calc.) Phenoxy linker Ether linkage enhances metabolic stability
N-(1-Adamantylcarbonyl)tryptophan C₂₂H₂₆N₂O₃ 366.45 Indole (tryptophan side chain) Bioactivity in neurological targets
Key Observations:
  • Polar Groups: The 4-cyanophenyl analog (C₂₀H₂₃NO₂) introduces a strong electron-withdrawing group, likely improving solubility and target binding specificity .
  • Bulkier Substituents : The tryptophan-containing analog (C₂₂H₂₆N₂O₃) leverages indole’s aromaticity for interactions with serotonin receptors or kinase domains .

Biological Activity

2-[(Adamantan-1-yl)formamido]propanoic acid (CAS No. 237400-97-4) is a compound of interest due to its unique structural characteristics and potential biological activities. This compound features an adamantane moiety, which is known for its stability and ability to interact with biological systems. The following article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H19NO2\text{C}_{14}\text{H}_{19}\text{N}\text{O}_2

Molecular Characteristics

PropertyValue
Molecular Weight235.31 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The adamantane structure enhances the compound's ability to penetrate cellular membranes, potentially facilitating its action on intracellular targets.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in treating infections.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in conditions such as arthritis or other inflammatory diseases.
  • Neuroprotective Properties : Given the structural similarities to known neuroprotective agents, there is interest in evaluating its effects on neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against various bacterial strains.
    • Method : In vitro assays were conducted using standard microbial strains.
    • Findings : The compound demonstrated significant inhibitory activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory properties using a murine model of inflammation.
    • Method : Administration of the compound was followed by measurement of inflammatory markers.
    • Findings : Results indicated a reduction in pro-inflammatory cytokines, supporting its role in inflammation modulation.
  • Neuroprotective Study :
    • Objective : To investigate the neuroprotective effects in models of oxidative stress.
    • Method : Neuronal cell cultures exposed to oxidative stress were treated with varying concentrations of the compound.
    • Findings : The compound exhibited protective effects on neuronal cells, reducing cell death and oxidative damage.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundBiological ActivityNotes
AdamantaneLimited biological activityPrimarily structural stability
N-(Adamantan-1-yl)acetamideModerate antimicrobial propertiesSimilar structure
Other formamido derivativesVaried activities depending on substituentsStructure-dependent activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Adamantan-1-yl)formamido]propanoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • The compound can be synthesized via acylation of adamantane derivatives. For example, coupling adamantane-1-carboxylic acid with a propanoic acid backbone using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions.
  • Reaction optimization: Vary temperature (e.g., 0–25°C), solvent polarity (DMF vs. THF), and stoichiometric ratios of reactants to maximize yield. Monitor progress via TLC or HPLC .
    • Key Considerations :
  • Adamantane’s steric bulk may require prolonged reaction times or elevated temperatures for complete conversion.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm adamantane orientation and amide bond geometry (e.g., torsion angles) .
  • Spectroscopy : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify adamantane proton environments (δ ~1.6–2.1 ppm) and carboxylic acid/amide functional groups. IR spectroscopy can confirm C=O stretches (~1680–1720 cm1^{-1}) .
    • Validation : Compare spectral data with PubChem entries for analogous adamantane derivatives .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodology :

  • Solubility testing: Use phosphate-buffered saline (PBS, pH 7.4) or DMSO for stock solutions. Measure solubility via UV-Vis spectroscopy or gravimetric analysis.
  • Stability assays: Incubate at 37°C and monitor degradation via LC-MS over 24–72 hours. Adamantane’s rigidity may enhance thermal stability compared to linear alkanes .

Advanced Research Questions

Q. How does the adamantane moiety influence the compound’s interaction with biomolecular targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular docking : Use software like AutoDock to model interactions between the adamantane group and hydrophobic binding pockets (e.g., viral M2 proton channels).
  • In vitro assays : Test inhibition of influenza A virus replication in MDCK cells, comparing IC50_{50} values with non-adamantane analogs .
    • Key Insight : Adamantane’s high lipophilicity may enhance membrane permeability but reduce aqueous solubility, requiring formulation optimization .

Q. How can contradictory data on the compound’s reactivity in substitution reactions be resolved?

  • Case Study :

  • Discrepancies in nucleophilic substitution yields (e.g., 40% vs. 70%) may arise from solvent effects or competing side reactions.
  • Resolution : Conduct kinetic studies under controlled conditions (e.g., anhydrous DMF vs. THF) and characterize byproducts via GC-MS. Computational DFT calculations can identify transition-state barriers .

Q. What strategies improve the enantiomeric purity of this compound for chiral drug development?

  • Methodology :

  • Asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during the acylation step.
  • Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) for enantiomer separation. Validate purity via polarimetry and 19F^{19}\text{F} NMR (if fluorinated analogs are synthesized) .

Q. How does the compound’s electronic structure affect its spectroscopic and redox properties?

  • Methodology :

  • Cyclic voltammetry : Measure oxidation potentials in acetonitrile to assess electron-donating/withdrawing effects of the adamantane group.
  • DFT calculations : Map HOMO/LUMO orbitals to correlate with experimental UV-Vis absorption spectra (~250–300 nm for adamantane derivatives) .

Research Design and Data Analysis

Q. What experimental controls are critical when assessing the compound’s biological activity?

  • Recommendations :

  • Include positive controls (e.g., amantadine for antiviral assays) and vehicle controls (DMSO/PBS) to account for solvent effects.
  • Validate target engagement using competitive binding assays (e.g., radioligand displacement) and cytotoxicity assays (e.g., MTT) to rule off-target effects .

Q. How can computational tools streamline the design of derivatives with enhanced activity?

  • Workflow :

Perform QSAR modeling to identify critical substituents (e.g., carboxylic acid vs. ester groups).

Generate derivative libraries via in silico mutagenesis (e.g., replacing adamantane with bicyclo[2.2.2]octane).

Prioritize candidates using ADMET prediction tools (e.g., SwissADME) .

Ethical and Compliance Notes

  • Regulatory Status : This compound is not FDA-approved and is strictly for research use. Compliance with institutional biosafety protocols (e.g., IBC approvals) is mandatory .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) to enhance transparency .

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